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For Researchers, Scientists, and Drug Development Professionals

Introduction
CP-628006 is a novel small molecule potentiator of the cystic fibrosis transmembrane

conductance regulator (CFTR) protein. The CFTR protein is a chloride and bicarbonate

channel crucial for maintaining ion and fluid homeostasis across epithelial surfaces. In

individuals with cystic fibrosis (CF), mutations in the CFTR gene lead to a dysfunctional protein,

resulting in a range of severe symptoms. CP-628006 has been identified as a promising

therapeutic candidate due to its distinct mechanism of action compared to existing CFTR

potentiators like ivacaftor. Notably, its potentiation of the G551D-CFTR mutant is ATP-

dependent. This document provides detailed application notes and protocols for the in vitro

characterization of CP-628006.

Mechanism of Action & Signaling Pathway
CP-628006 directly interacts with the CFTR protein at the plasma membrane to enhance its

channel gating function. The activation of the CFTR channel is a multi-step process initiated by

the binding of ATP to the nucleotide-binding domains (NBDs) and phosphorylation of the

regulatory (R) domain by protein kinase A (PKA). CP-628006 facilitates the opening of the

CFTR channel, increasing the flow of chloride and bicarbonate ions.
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Caption: Simplified signaling pathway of CFTR activation and potentiation by CP-628006.

Data Presentation
The following tables summarize key quantitative data for CP-628006 and the comparator,

ivacaftor, derived from in vitro assays.

Table 1: Potency (EC50) of CP-628006 and Ivacaftor on F508del-CFTR
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Compound Cell Line Assay Type EC50 (µM)

CP-628006 FRT YFP Halide Influx ~1.5

Ivacaftor FRT YFP Halide Influx ~0.1

Table 2: Efficacy of CP-628006 and Ivacaftor on CFTR Channel Activity

Compound
(Concentration
)

CFTR Variant Assay Type
Measured
Parameter

% of Ivacaftor
Max Response

CP-628006 (10

µM)
F508del Patch Clamp

Open Probability

(Po)
~70%

Ivacaftor (1 µM) F508del Patch Clamp
Open Probability

(Po)
100%

CP-628006 (10

µM)
G551D Patch Clamp

Open Probability

(Po)

Lower than

Ivacaftor

Ivacaftor (1 µM) G551D Patch Clamp
Open Probability

(Po)
100%

Experimental Protocols
YFP-Based Halide Influx Assay for High-Throughput
Screening
This assay is a cell-based method for high-throughput screening of CFTR potentiators. It relies

on the quenching of Yellow Fluorescent Protein (YFP-H148Q/I152L) fluorescence by iodide

ions entering the cell through active CFTR channels.

Materials:

Fischer Rat Thyroid (FRT) cells co-expressing the F508del-CFTR mutant and the halide-

sensitive YFP.

Black-walled, clear-bottom 96- or 384-well plates.
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Chloride Buffer: 137 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 2.5 mM CaCl2, 1.2 mM

KH2PO4, 25 mM NaHCO3, 10 mM Glucose.

Iodide Buffer: Same as Chloride Buffer, but with 137 mM NaI replacing NaCl.

Forskolin stock solution (in DMSO).

CP-628006 and other test compounds (in DMSO).

Fluorescence plate reader.

Protocol:

Cell Plating: Seed the FRT-F508del-YFP cells into the microplates at a density that ensures

a confluent monolayer on the day of the assay.

Cell Culture: Culture the cells at 37°C and 5% CO2. For F508del-CFTR, incubate the cells at

27°C for 18-24 hours prior to the assay to promote the trafficking of the mutant protein to the

cell surface.

Compound Addition:

Wash the cells with Chloride Buffer.

Add Chloride Buffer containing forskolin (e.g., 10 µM) and the desired concentrations of

CP-628006 or other test compounds.

Incubate for 10-20 minutes at 37°C.

Fluorescence Measurement:

Place the plate in a fluorescence plate reader set to the appropriate excitation and

emission wavelengths for YFP.

Establish a baseline fluorescence reading for each well.

Using the plate reader's injection system, add Iodide Buffer to all wells.
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Immediately begin recording the fluorescence quenching over time.

Data Analysis: The rate of fluorescence decay is proportional to the CFTR-mediated iodide

influx. Calculate the initial rate of quenching for each well and plot against the compound

concentration to determine the EC50.
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Caption: Workflow for the YFP-based halide influx assay.
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Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through CFTR channels in the

entire cell membrane, providing detailed information on channel gating properties.

Materials:

HEK293 cells transiently or stably expressing the CFTR variant of interest.

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Borosilicate glass capillaries for pulling micropipettes.

Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10

Glucose (pH 7.4 with NaOH).

Intracellular (Pipette) Solution (in mM): 130 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP

(pH 7.2 with CsOH).

Forskolin and CP-628006 stock solutions.

Protocol:

Cell Preparation: Plate HEK293 cells expressing CFTR onto glass coverslips 24-48 hours

before the experiment.

Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the

intracellular solution.

Recording:

Place a coverslip with cells in the recording chamber and perfuse with the extracellular

solution.

Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal)

with the cell membrane.

Rupture the membrane patch to achieve the whole-cell configuration.
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Clamp the cell membrane potential at a holding potential (e.g., -40 mV).

CFTR Activation and Potentiation:

Apply a voltage-step protocol to elicit baseline currents.

Perfuse the cell with the extracellular solution containing forskolin (e.g., 10 µM) to activate

CFTR.

Once a stable forskolin-activated current is achieved, perfuse with a solution containing

both forskolin and CP-628006 to measure potentiation.

Data Analysis: Measure the change in current amplitude in response to CP-628006. The

potentiation can be expressed as the fold-increase over the forskolin-activated current or as

a percentage of the response to a maximal concentration of a reference potentiator like

ivacaftor.

Ussing Chamber Assay for Polarized Epithelial
Monolayers
The Ussing chamber technique is used to measure ion transport across polarized epithelial

monolayers, such as those formed by human bronchial epithelial (hBE) cells. This provides a

more physiologically relevant model for studying CFTR function.

Materials:

Well-differentiated primary hBE cells cultured on permeable supports (e.g., Transwell

inserts).

Ussing chamber system.

Krebs-Ringer Bicarbonate Solution (in mM): 117 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2

KH2PO4, 25 NaHCO3, 10 Glucose. This solution should be gassed with 95% O2 / 5% CO2.

Amiloride, Forskolin, and CP-628006 stock solutions.

CFTR inhibitor (e.g., CFTRinh-172).
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Protocol:

Monolayer Preparation: Culture primary hBE cells on permeable supports at an air-liquid

interface until a well-differentiated, polarized monolayer is formed.

Chamber Setup: Mount the permeable support with the cell monolayer in the Ussing

chamber, separating the apical and basolateral compartments. Fill both compartments with

pre-warmed and gassed Krebs-Ringer Bicarbonate Solution.

Measurement of Short-Circuit Current (Isc):

Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc),

which represents the net ion transport.

Add amiloride (e.g., 100 µM) to the apical chamber to block the epithelial sodium channel

(ENaC).

Add forskolin (e.g., 10 µM) to the basolateral chamber to activate CFTR, and observe the

increase in Isc.

Once the forskolin-stimulated current is stable, add CP-628006 to the apical chamber in a

cumulative concentration-dependent manner to measure potentiation.

Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm

that the measured current is CFTR-dependent.

Data Analysis: The change in Isc (ΔIsc) upon addition of CP-628006 reflects the potentiation

of CFTR-mediated chloride secretion. Plot the ΔIsc against the concentration of CP-628006
to generate a dose-response curve.
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Caption: Workflow for the Ussing chamber assay to measure CFTR potentiation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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